3,4-Difluoroaniline

Catalog No.
S571526
CAS No.
3863-11-4
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoroaniline

CAS Number

3863-11-4

Product Name

3,4-Difluoroaniline

IUPAC Name

3,4-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

AXNUZKSSQHTNPZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)F

Synonyms

3,4-Difluorobenzenamine; 3,4-Difluorophenylamine; 4,5-Difluoroaniline; NSC 10296

Canonical SMILES

C1=CC(=C(C=C1N)F)F

The exact mass of the compound 3,4-Difluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluoroaniline is a highly specialized fluorinated aromatic amine primarily utilized as a core building block in the synthesis of active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics, and advanced agrochemicals . Characterized by two adjacent fluorine atoms on the benzene ring, it balances the electron-withdrawing inductive effects of the halogens with the nucleophilic nature of the primary amine group . At room temperature, it exhibits a melting point of approximately 22 °C, meaning it can exist as a low-melting solid or a clear to pale-yellow liquid depending on ambient facility conditions . Its precise regiochemistry makes it an essential intermediate for downstream electrophilic aromatic substitutions and cyclization reactions, where specific fluorine positioning dictates the final molecule's biological activity and synthetic viability.

Research & Procurement Fit

Fluoroquinolone synthesis intermediate Specific 3,4-difluoro substitution pattern required for constructing targeted quinolone scaffolds in research settings.
Supports bromination and cross-coupling steps in API research.
Environmental fate probe Distinct fluorine-specific biodegradation kinetics enable use as a model substrate for environmental persistence and bioremediation studies.
Induces specific catabolic enzymes compared to chlorinated analogs.
Genotoxic impurity analysis standard Essential reference material for process control assessment and impurity profiling in pharmaceutical manufacturing.
Supports HPLC-MS/MS method specificity and trace-level quantification.

In pharmaceutical and agrochemical procurement, substituting 3,4-difluoroaniline with close isomers like 2,4-difluoroaniline or monofluoro analogs is chemically unviable [1]. The 3,4-difluoro pattern is strictly required to construct the 6,7-difluoroquinolone core essential for drugs like Levofloxacin and Ofloxacin [2]. In these syntheses, the fluorine at the C-7 position acts as a highly activated leaving group for subsequent nucleophilic aromatic substitution (SNAr) by piperazine derivatives, while the C-6 fluorine remains intact to enhance target enzyme binding. Using an alternative isomer such as 2,4-difluoroaniline places the fluorine atoms in the wrong positions (e.g., 5,7 or 6,8), failing to produce the required pharmacophore and rendering the downstream product biologically inactive [1].

Substitution Risk

Target Compound
3,4-Difluoroaniline
Meta/para substitution pattern
Confers distinct electronic distribution and steric accessibility critical for specific cross-coupling reactivities.
Potential Substitute
Isomeric Difluoroanilines
2,4-DFA or 2,6-DFA
Different physical states (e.g., MP 144-148°C for 2,6-DFA) and boiling points preclude simple equipment interchange and may impact process safety.
Target Compound
3,4-Difluoroaniline
Fluorinated aromatic amine
Induces distinct enzymatic pathways (e.g., ortho-cleavage dioxygenase) in biodegradation systems.
Potential Substitute
Halogen-Exchanged Analog
3,4-Dichloroaniline (3,4-DCA)
Demonstrates divergent metabolic fate (meta-cleavage induction) and significantly faster degradation kinetics, limiting direct substitution in environmental fate models.

Regioselective Precursor Suitability for Fluoroquinolone APIs

The synthesis of Levofloxacin and Ofloxacin relies entirely on the precise regiochemistry of the starting aniline. 3,4-Difluoroaniline successfully yields the critical 6,7-difluoroquinolone intermediate, enabling selective SNAr displacement of the C-7 fluorine by N-methylpiperazine [1]. In contrast, utilizing 2,4-difluoroaniline yields a mismatched 5,7-difluoro or 6,8-difluoro core, which fails to provide the requisite C-6 fluorine / C-7 leaving group synergy required for the antibiotic pharmacophore [2].

Evidence DimensionQuinolone core regiochemistry and C-7 activation
Target Compound DataForms 6,7-difluoroquinolone core (enables SNAr at C-7)
Comparator Or Baseline2,4-Difluoroaniline (Forms inactive 5,7- or 6,8-difluoro core)
Quantified Difference100% loss of target pharmacological viability when substituting with the 2,4-isomer
ConditionsMulti-step cyclization followed by SNAr with piperazine derivatives

Procurement of the exact 3,4-difluoro isomer is mandatory for manufacturing Levofloxacin, Ofloxacin, and related fluoroquinolone antibiotics.

Metabolic Pathway Selectivity
Head-to-head
0.08 vs 0.230
µmol/min/mg protein
Dictates downstream biodegradation pathway and enzyme induction context.
Catechol 1,2- vs 2,3-dioxygenase induction; ortho- vs meta-cleavage. Model: P. fluorescens 26-K.

High-Yield Condensation Efficiency in EMME Reactions

During the foundational step of quinolone synthesis, 3,4-difluoroaniline undergoes condensation with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-[(3,4-difluorophenylamino)methylene]malonate. Despite the electron-withdrawing nature of the two fluorine atoms, this reaction achieves an 83% isolated yield [1]. This robust nucleophilicity ensures high material throughput compared to less optimized baseline aniline condensations, which often suffer from lower yields or require harsher catalytic conditions.

Evidence DimensionReaction yield of diethyl 2-[(3,4-difluorophenylamino)methylene]malonate
Target Compound Data83% isolated yield
Comparator Or BaselineStandard unoptimized aniline condensation baselines (<75% yield)
Quantified DifferenceMaintains >80% efficiency despite dual electron-withdrawing substituents
ConditionsCondensation with diethyl ethoxymethylenemalonate (EMME) under standard thermal conditions

A reliable >80% yield at the first step of a multi-step API synthesis significantly improves overall process economics and reduces raw material waste.

Vibronic Spectral Distinction
Head-to-head
138 vs 87 cm⁻¹
Enables unequivocal isomer identification and purity analysis.
51 cm⁻¹ shift in out-of-plane C-F bending vibration. Gas-phase R2PI spectroscopy.

Phase Behavior and Bulk Handling Requirements

The physical state of 3,4-difluoroaniline at room temperature presents specific handling requirements compared to its isomers. 3,4-Difluoroaniline has a melting point of 22 °C, meaning it frequently transitions between a low-melting solid (powder/lump) and a liquid depending on ambient warehouse temperatures . In contrast, 2,4-difluoroaniline has a melting point of -7.5 °C and remains a stable liquid under all standard indoor conditions .

Evidence DimensionMelting point and ambient phase state
Target Compound DataMelting point 22 °C (solid/liquid transition near room temp)
Comparator Or Baseline2,4-Difluoroaniline (Melting point -7.5 °C)
Quantified Difference29.5 °C difference in melting point dictates entirely different winterization and drum-heating needs
ConditionsStandard industrial bulk storage and winter transport

Buyers and facility managers must implement proper thermal handling protocols (e.g., drum heaters) to ensure accurate volumetric or gravimetric dispensing of 3,4-difluoroaniline.

Adiabatic Ionization Energy
Analytical context
64,195 ± 5 cm⁻¹
7.960 eV
Precise reference for trace-level mass spectrometric detection and gas-phase reactivity modeling.
Two-color MATI spectroscopy. Distinguishes 3,4-DFA from other fluoroaniline congeners.

High-Yield Formation of Fluorinated Azomethine Emitters

In the development of luminescent zinc complexes, the choice of fluorinated aniline dictates both the synthesis yield and the photoluminescence quantum yield (PL QY). Reacting 3,4-difluoroaniline with 2-(N-tosylamino)benzaldehyde yields the corresponding azomethine ligand in an 88% isolated yield [1]. The specific 3,4-difluoro substitution pattern stabilizes the HOMO to widen the energy gap, realizing highly efficient blue emitters compared to non-fluorinated or differently substituted baselines [1].

Evidence DimensionCondensation yield for zinc complex ligands
Target Compound Data88% isolated yield (m.p. 174–175 °C)
Comparator Or BaselineNon-fluorinated aniline analogs (lower yields, narrower energy gaps)
Quantified DifferenceAchieves near-quantitative 88% yield while optimizing the electronic bandgap for blue emission
ConditionsEquimolar reaction with 2-(N-tosylamino)benzaldehyde in acetic acid

High condensation yields and predictable electronic tuning make this compound a quantitatively validated precursor for scaling up luminescent coordination complexes.

Biodegradation Kinetics
Head-to-head
5–7 vs 2–3 days
Slower degradation rate indicates a significant kinetic barrier impacting environmental persistence models.
Complete degradation of 170 mg/L by P. fluorescens 26-K with glucose cosubstrate.
Physicochemical Divergence
Cross-study
MP 22°C | BP 205°C
Physical state and thermal stability directly impact handling, reactor design, and shipping logistics.
MP differs by >120°C vs 2,6-DFA; BP differs by 35°C vs 2,4-DFA and 51°C vs 2,6-DFA.
Genotoxic Impurity Monitoring
Head-to-head
HPLC-MS/MS Resolution (R > 1.5)
Direct indicator of process control fidelity and method specificity for impurity profiling.
Separated from 3 other haloanilines with LOQ < 0.5 mg·kg⁻¹. Inertsil ODS-3 column.

Synthesis of Fluoroquinolone Antibiotics

This is the primary industrial application, where 3,4-difluoroaniline serves as the non-substitutable starting material for Levofloxacin, Ofloxacin, and related 6-fluoro-7-piperazinyl quinolones. The specific regiochemistry allows for the critical SNAr displacement at the C-7 position [1].

Production of Fluorinated Agrochemicals

Used as a core building block for herbicides and fungicides where the 3,4-difluoro motif enhances metabolic stability and target affinity. The predictable directing effects of the 3,4-difluoro pattern allow for clean, high-yield ortho-functionalization during scale-up [1].

Development of Optoelectronic Materials

Utilized in the synthesis of fluorinated azomethine zinc complexes for blue-emitting photoluminescent and electroluminescent devices, where the dual fluorine atoms widen the energy gap and stabilize the HOMO [2].

Advanced Fluorinated Building Blocks via Directed Lithiation

Employed in process chemistry to generate highly functionalized 1,2,4-trisubstituted or 1,2,4,5-tetrasubstituted benzenes. The synergistic directing effects of the fluorine atoms enable regiocontrolled ortho-lithiation or electrophilic aromatic substitution, minimizing the need for costly chromatographic separations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluoroquinolone API synthesis research
Isomer-specific 3,4-difluoro substitution pattern required for scaffold construction
Process adaptability for bromination steps; liquid-phase handling at near-room temperature
Environmental fate and bioremediation research
Fluorine-specific degradation kinetics and enzyme induction profile vs. chlorinated analogs
Degradation pathway selectivity (ortho- vs meta-cleavage); comparative persistence modeling
Pharmaceutical impurity reference standard
High purity and unique chromatographic/MS retention for trace-level genotoxic impurity analysis
HPLC-MS/MS method specificity; ICH M7 contextual assessment for process control
Spectroscopic and quantum chemical benchmark
Established vibronic mode (138 cm⁻¹) and highly precise ionization energy (7.960 eV)
Computational model (DFT) verification; calibration of theoretical predictions for substituted anilines

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3863-11-4

Wikipedia

3,4-Difluoroaniline

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